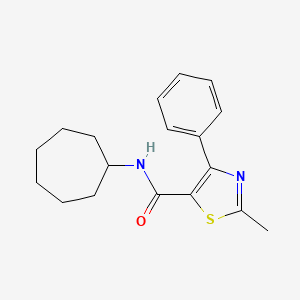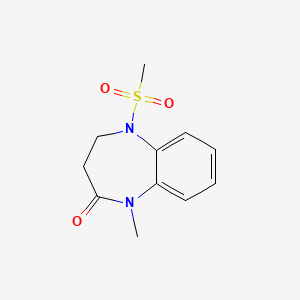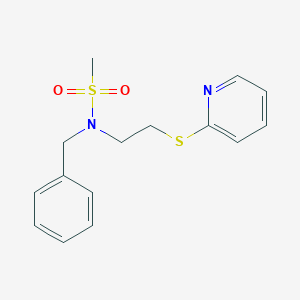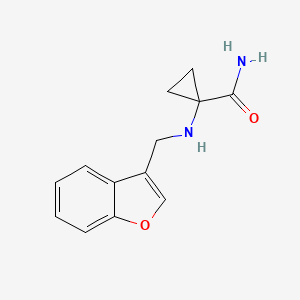
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the cycloheptyl, methyl, and phenyl groups. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this specific compound, the synthetic route may include:
Formation of the thiazole ring: Reacting 2-bromo-1-(4-phenyl)ethanone with thiourea under basic conditions to form 2-methyl-4-phenyl-1,3-thiazole.
Introduction of the cycloheptyl group: Reacting the thiazole intermediate with cycloheptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Material Science: Thiazole compounds are used in the development of organic semiconductors and liquid crystals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
相似化合物的比较
Similar Compounds
2-methyl-4-phenyl-1,3-thiazole-5-carboxamide: Lacks the cycloheptyl group but shares the thiazole core.
N-cycloheptyl-2-methyl-1,3-thiazole-5-carboxamide: Lacks the phenyl group but retains the cycloheptyl and thiazole components.
Uniqueness
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the cycloheptyl and phenyl groups, which may enhance its biological activity and specificity compared to other thiazole derivatives .
属性
IUPAC Name |
N-cycloheptyl-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-19-16(14-9-5-4-6-10-14)17(22-13)18(21)20-15-11-7-2-3-8-12-15/h4-6,9-10,15H,2-3,7-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTXBYMQHAJBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile](/img/structure/B7672936.png)

![1-[3-(Furan-2-ylmethylamino)phenyl]sulfonylpiperidin-4-ol](/img/structure/B7672946.png)
![N-[(5-carbamoylfuran-2-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B7672961.png)
![1-[(4-Methylphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672969.png)
![1-[(4-Pyrazin-2-yloxyphenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7672976.png)
![N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7672986.png)


![1-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672993.png)
![1-[3-(Dimethylamino)-2-methylphenyl]-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea](/img/structure/B7672999.png)

![1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
